
Temsavir
Descripción general
Descripción
Temsavir is a novel compound that has garnered significant attention in the field of antiviral research. It is primarily known for its role as an HIV-1 attachment inhibitor, which prevents the virus from entering host cells. This compound has shown promise in treating multidrug-resistant HIV-1 infections, making it a valuable addition to the arsenal of antiretroviral therapies .
Métodos De Preparación
The synthesis of Temsavir involves several key steps. One of the primary methods includes the preparation of an intermediate compound, which is then converted into this compound through a series of chemical reactions. The process typically involves the use of protecting groups such as mesylate, tosylate, or besylate to ensure the stability of the intermediate compounds .
Industrial production of this compound often employs advanced synthetic methodologies to optimize yield and purity. These methods include the use of high-performance liquid chromatography (HPLC) for purification and various catalytic processes to enhance reaction efficiency .
Análisis De Reacciones Químicas
Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. The hydrolysis of this compound is mediated by hepatic esterase, while its oxidation is facilitated by cytochrome P450 3A4 enzymes . Common reagents used in these reactions include water for hydrolysis and oxygen or other oxidizing agents for oxidation.
The major products formed from these reactions are the hydrolyzed and oxidized derivatives of this compound, which are then further metabolized and eliminated from the body .
Aplicaciones Científicas De Investigación
Temsavir is an active antiretroviral drug used in the treatment of HIV-1 infections, particularly in heavily treatment-experienced adults with multidrug-resistant strains . It functions by binding to the HIV-1 envelope glycoprotein gp120, which prevents the virus from attaching to CD4+ host cells .
Mode of Action and Structural Basis of Inhibition
This compound's mechanism involves locking HIV-1's envelope protein gp120 into a closed, inactive state . By binding within the interface between the nascent bridging sheet and the gp120 inner domain, this compound stabilizes the closed Env conformation and prevents CD4-induced conformational rearrangements of the inner domain layers, which is necessary for coreceptor binding . This prevents the initial interaction between the virus and CD4 cell-surface receptors, thus blocking viral attachment and subsequent entry into host cells .
This compound has been reported to be active against 91% of a panel of 208 HIV-1 Envs from different clades . However, the presence of the naturally occurring residue His375 can interfere with the docking of this compound-like molecules, leading to resistance .
Impact on HIV-1-Infected Cells
This compound treatment can alter Env glycosylation and cleavage at physiological concentrations, which modifies the overall antigenicity of Env and reduces the capacity of bNAbs to recognize and eliminate HIV-1-infected cells .
Clinical Studies and Efficacy
Clinical trials have demonstrated the efficacy of this compound (administered as fosthis compound) in combination with other antiretroviral agents for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection . In a Phase 3 clinical trial (BRIGHTE; NCT02362503), patients treated with BMS-663068 (fosthis compound) in combination with a failing regimen exhibited statistical superiority in viral reduction compared to placebo added to the failing regimen over an 8-day treatment window .
Considerations for Antibody-Based Therapies
Mecanismo De Acción
Temsavir exerts its effects by binding to the glycoprotein 120 (gp120) subunit within the HIV-1 envelope. This binding prevents the conformational change required for the virus to attach to the host cell’s CD4 receptors . By locking gp120 into a closed formation, this compound effectively blocks the initial interaction between the virus and the host immune cells, thereby preventing viral entry and subsequent infection .
Comparación Con Compuestos Similares
Temsavir is unique among HIV-1 attachment inhibitors due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of the virus. Similar compounds include other HIV-1 attachment inhibitors such as fosthis compound, which is a prodrug of this compound . Fosthis compound is converted into this compound in the body, allowing for improved bioavailability and therapeutic efficacy .
Other similar compounds include various entry inhibitors that target different stages of the viral entry process, such as fusion inhibitors and CCR5 antagonists. this compound’s ability to directly inhibit the attachment of HIV-1 to host cells sets it apart from these other compounds .
Actividad Biológica
Temsavir, a novel antiretroviral agent, is primarily recognized for its effectiveness against HIV-1. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of extensive research. This article compiles detailed findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.
This compound functions as an attachment inhibitor by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding stabilizes gp120 in a closed conformation, thereby preventing its interaction with CD4 receptors on host cells. The structural analyses indicate that this compound interacts specifically with the bridging sheet of gp120, inhibiting conformational changes necessary for viral entry into host cells .
Efficacy Against HIV-1 Strains
Research indicates that this compound exhibits broad-spectrum activity against various HIV-1 strains. In a study involving 208 HIV-1 envelope variants, this compound was effective against 91% of the tested strains, demonstrating its potential as a treatment for multidrug-resistant HIV infections . Notably, resistance to this compound is often linked to specific mutations in the env gene, particularly at residue 375 (His375), which interferes with this compound binding .
Table 1: Susceptibility of HIV-1 Variants to this compound
HIV-1 Variant Type | Susceptibility (%) |
---|---|
Clade A | 90 |
Clade B | 92 |
CRF01_AE | 70 |
Overall (n=208) | 91 |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies. It is typically administered in doses of 600 mg twice daily. Key pharmacokinetic parameters include:
- C_max : Peak plasma concentration.
- AUC : Area under the curve, indicating overall drug exposure.
Table 2: Pharmacokinetic Parameters of this compound
Treatment Group | C_max (ng/mL) | AUC (h·ng/mL) |
---|---|---|
Fosthis compound (n=14) | 2,033 | 12,632 |
Fosthis compound + DRV/r (n=12) | 3,098 | 20,633 |
Fosthis compound + ETR (n=12) | 1,003 | 6,714 |
These results suggest that co-administration with other antiretrovirals can significantly alter the pharmacokinetics of this compound .
Clinical Studies and Efficacy
This compound has been evaluated in clinical settings for its efficacy and safety. The BRIGHTE study demonstrated that patients with prior treatment failures responded positively to this compound without significant adverse effects related to cardiovascular risks such as QT interval prolongation .
Case Study: BRIGHTE Study Outcomes
In a cohort analysis from the BRIGHTE study:
- Participants : Patients with multidrug-resistant HIV.
- Results :
- 83% experienced virologic success after switching to this compound.
- No cross-resistance observed between this compound and other antiretrovirals like maraviroc.
Immune Modulation
This compound also shows potential beyond direct antiviral effects; it can modulate immune responses. Studies have indicated that this compound can inhibit gp120-induced production of IL-10, a cytokine associated with immune activation and inflammation. This property may contribute to reducing overall immune activation in HIV-infected individuals .
Propiedades
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPZBKAMSFHVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462146 | |
Record name | BMS-626529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701213-36-7 | |
Record name | Temsavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701213367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14675 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-626529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20462146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMSAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6J53W8N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does temsavir work to inhibit HIV-1?
A1: this compound is a first-in-class HIV-1 attachment inhibitor. [] It functions by binding to the envelope glycoprotein 120 (gp120) of the virus. [, , ] This binding prevents the initial attachment of the virus to the CD4 receptor on host CD4+ T cells, effectively blocking viral entry and subsequent infection. [, ]
Q2: Does this compound affect the conformation of the HIV-1 envelope glycoprotein?
A2: Yes, research suggests that this compound stabilizes the HIV-1 envelope glycoprotein in a "closed" conformation. [, , ] This stabilized conformation is believed to be less amenable to binding by CD4, further contributing to its inhibitory effect. [, ]
Q3: Are there downstream effects of this compound binding on the ability of broadly neutralizing antibodies (bNAbs) to recognize the virus?
A3: Studies have shown that while this compound stabilizes a conformation generally favorable to bNAb binding, its presence can actually decrease the recognition of HIV-1 infected cells by some bNAbs. [] This effect is attributed to alterations in envelope glycoprotein glycosylation and processing in the presence of this compound. [] Consequently, this altered antigenicity may impact the efficacy of antibody-dependent cellular cytotoxicity (ADCC) mediated by these bNAbs. []
Q4: What is the chemical structure of this compound?
A4: Please refer to scientific publications that disclose the chemical structure of this compound, such as those describing its discovery and development. [, ]
Q5: How is this compound metabolized in the body?
A5: this compound is primarily metabolized through hydrolysis, but also undergoes oxidation via cytochrome P450 (CYP) enzymes, mainly CYP3A4. [, ]
Q6: What is the impact of renal or hepatic impairment on this compound pharmacokinetics?
A7: Studies indicate that renal and hepatic impairment do not have a clinically meaningful effect on this compound pharmacokinetics. [] While there is a decrease in renal clearance observed with increasing renal impairment, and a trend towards increased exposure with increasing hepatic impairment, these findings are not considered significant enough to warrant dose adjustments. []
Q7: Has the efficacy of fosthis compound been evaluated in clinical trials?
A8: Yes, fosthis compound has been evaluated in both phase 2 and phase 3 clinical trials. [, , ] These trials have demonstrated efficacy of fosthis compound in heavily treatment-experienced adults with multidrug-resistant HIV-1 infection. [] These trials demonstrated that fosthis compound, when combined with an optimized background therapy, led to a significant decrease in HIV-1 RNA levels compared to placebo. []
Q8: Is there a risk of developing resistance to this compound?
A9: Yes, like other antiretrovirals, the emergence of HIV-1 strains with reduced susceptibility to this compound has been observed. [, ] This resistance is primarily associated with specific substitutions in the gp120 region of the viral envelope. [, , ]
Q9: Do pre-existing polymorphisms in the HIV-1 gp160 affect susceptibility to this compound?
A10: Yes, certain gp160 polymorphisms, particularly at positions S375, M426, M434, and M475, have been linked to decreased this compound susceptibility. [, , ] The prevalence of these polymorphisms varies across HIV-1 subtypes, with some subtypes exhibiting a higher prevalence of specific resistance-associated mutations. []
Q10: Is there cross-resistance between this compound and other entry inhibitors like ibalizumab or maraviroc?
A11: Clinical evidence suggests that there is no cross-resistance between this compound and ibalizumab or maraviroc. [] Despite all three drugs targeting the HIV-1 entry process, their distinct mechanisms of action minimize the likelihood of shared resistance pathways. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.